

Application Notes and Protocols: Measuring the Impact of Dodonaflavonol on Mitochondrial Function

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Compound of Interest		
Compound Name:	Dodonaflavonol	
Cat. No.:	B592822	Get Quote

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Introduction

Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[1][2][3][4] **Dodonaflavonol**, a term for flavonoids isolated from plants of the Dodonaea genus, such as Dodonaea viscosa and Dodonaea angustifolia, has garnered interest for its potential therapeutic properties.[1][5][6] Emerging evidence suggests that the biological activities of many flavonoids are linked to their effects on mitochondria, the primary site of cellular energy production and a critical regulator of cell death pathways.[7][8] Therefore, assessing the impact of **Dodonaflavonol** on mitochondrial function is crucial for understanding its mechanism of action and evaluating its potential as a therapeutic agent.

This document provides detailed protocols for a panel of assays to comprehensively evaluate the effects of **Dodonaflavonol** on key aspects of mitochondrial function, including mitochondrial respiration, membrane potential, and ATP production.

Data Presentation: Summary of Expected Quantitative Data



The following tables provide a structured format for presenting quantitative data obtained from the described assays.

Table 1: Effect of **Dodonaflavonol** on Mitochondrial Respiration

Treatment Group	Basal Respiration (OCR, pmol/min)	ATP-Linked Respiration (OCR, pmol/min)	Maximal Respiration (OCR, pmol/min)	Spare Respiratory Capacity (%)
Vehicle Control	_			
Dodonaflavonol (X μM)				
Dodonaflavonol (Υ μΜ)				
Positive Control (e.g., Rotenone/Antimy cin A)	_			

OCR: Oxygen Consumption Rate

Table 2: Effect of **Dodonaflavonol** on Mitochondrial Membrane Potential (ΔΨm)



Treatment Group	TMRE Fluorescence (Arbitrary Units)	JC-1 Red/Green Fluorescence Ratio	% Cells with Depolarized Mitochondria
Vehicle Control	_		
Dodonaflavonol (X μM)			
Dodonaflavonol (Υ μΜ)	_		
Positive Control (e.g., FCCP/CCCP)	_		

Table 3: Effect of **Dodonaflavonol** on Cellular ATP Levels

Treatment Group	ATP Concentration (μM)	Luminescence (RLU)	% ATP relative to Vehicle Control
Vehicle Control	100%	_	
Dodonaflavonol (X μM)			
Dodonaflavonol (Υ μΜ)			
Positive Control (e.g., Oligomycin)	-		

RLU: Relative Light Units

Experimental Protocols Mitochondrial Respiration Assay using Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR), providing insights into the impact of **Dodonaflavonol** on the electron transport chain.



Materials:

- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Culture medium
- Dodonaflavonol stock solution
- Oligomycin, FCCP, Rotenone/Antimycin A
- Seahorse XF Analyzer

Protocol:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
- Drug Treatment: On the day of the assay, replace the culture medium with fresh, pre-warmed assay medium. Add **Dodonaflavonol** at various concentrations to the designated wells.
- Instrument Calibration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
- Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer. After an
 initial equilibration period, the instrument will measure the basal OCR. Subsequently, the
 following mitochondrial inhibitors will be sequentially injected:
 - Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.
 - FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
 - Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.



• Data Analysis: The Seahorse XF software will calculate the key parameters of mitochondrial respiration as outlined in Table 1.

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol assesses changes in the mitochondrial membrane potential, a key indicator of mitochondrial health. Two common fluorescent dyes for this purpose are TMRE and JC-1.

a) TMRE (Tetramethylrhodamine, Ethyl Ester) Assay

Materials:

- TMRE stock solution
- · Cell culture medium
- FCCP or CCCP (positive control for depolarization)
- Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Protocol:

- Cell Culture: Culture cells in a 96-well black, clear-bottom plate.
- Treatment: Treat cells with various concentrations of **Dodonaflavonol** for the desired duration. Include a positive control group treated with FCCP (e.g., 20 μM) for 10-15 minutes.
- Staining: Add TMRE to the culture medium to a final concentration of 50-200 nM and incubate for 20-30 minutes at 37°C.
- Washing: Gently wash the cells with pre-warmed PBS or assay buffer.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em ~549/575 nm). Alternatively, visualize the cells under a fluorescence microscope or quantify the fluorescence per cell using a flow cytometer. A decrease in TMRE fluorescence indicates mitochondrial depolarization.
- b) JC-1 Assay



Materials:

- JC-1 dye
- · Cell culture medium
- FCCP or CCCP
- Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Protocol:

- Cell Culture and Treatment: Follow the same initial steps as the TMRE assay.
- Staining: Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[1]
- · Washing: Wash the cells with assay buffer.
- Fluorescence Measurement: In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic or unhealthy cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~510/527 nm).[9] The ratio of red to green fluorescence is used as a measure of mitochondrial polarization.[1][9]

Cellular ATP Level Assay

This protocol quantifies the total cellular ATP content, reflecting the overall energetic state of the cells.

Materials:

- ATP assay kit (luciferase-based)
- Cell lysis buffer
- 96-well white, opaque microplate
- Luminometer

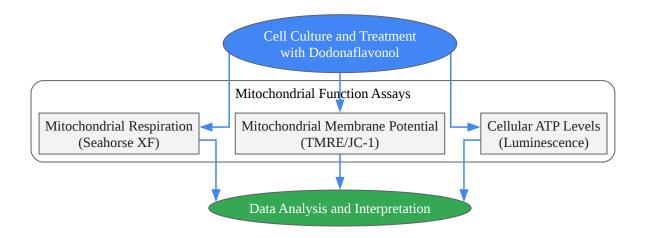


Protocol:

- Cell Culture and Treatment: Culture cells in a 96-well plate and treat with **Dodonaflavonol** at the desired concentrations.
- Cell Lysis: After treatment, add the cell lysis reagent provided in the ATP assay kit to each well to release the intracellular ATP.[8]
- Luciferase Reaction: Add the luciferase-luciferin substrate solution to each well. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
 [8]
- Luminescence Measurement: Immediately measure the luminescence using a luminometer.

 The light intensity is directly proportional to the ATP concentration.[8]
- Data Analysis: Generate an ATP standard curve to determine the ATP concentration in the samples.

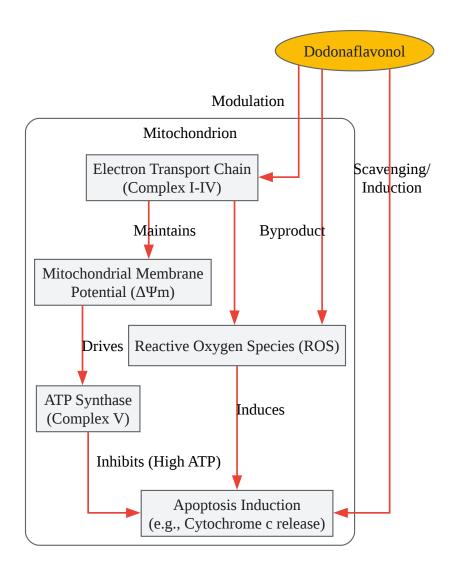
Visualization of Pathways and Workflows



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Caption: Experimental workflow for assessing the impact of **Dodonaflavonol** on mitochondrial function.





Direct Modulation

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Caption: Potential signaling pathways of **Dodonaflavonol**'s impact on mitochondrial function.

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